![molecular formula C13H21ClOSi B14175970 {1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane CAS No. 918327-29-4](/img/structure/B14175970.png)
{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl group, an ethoxy group, and two dimethylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane typically involves the reaction of 1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
1-[4-(Chloromethyl)phenyl]ethyldimethylchlorosilane+Ethanol→1-[4-(Chloromethyl)phenyl]ethyl(ethoxy)dimethylsilane+Hydrogen Chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane linkages.
Industry: Utilized in the production of specialty polymers and coatings with improved thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane involves its ability to form stable covalent bonds with various substrates. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds. The ethoxy and dimethylsilane groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
- **1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane
- **1-[4-(Chloromethyl)phenyl]ethyl}trimethylsilane
- **1-[4-(Chloromethyl)phenyl]ethyl}methoxy(dimethyl)silane
Comparison: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and stability compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification.
Propiedades
Número CAS |
918327-29-4 |
|---|---|
Fórmula molecular |
C13H21ClOSi |
Peso molecular |
256.84 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)phenyl]ethyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-5-15-16(3,4)11(2)13-8-6-12(10-14)7-9-13/h6-9,11H,5,10H2,1-4H3 |
Clave InChI |
FYJCFNZXVKNKPT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C(C)C1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


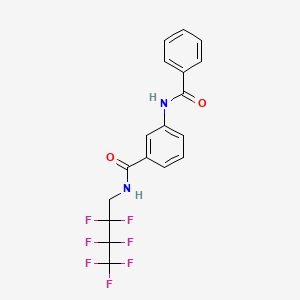
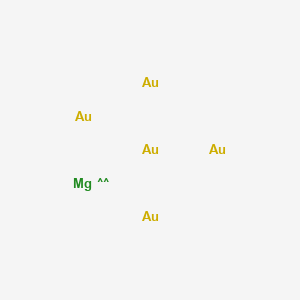


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
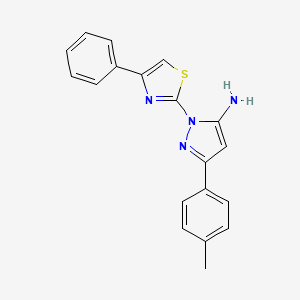
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
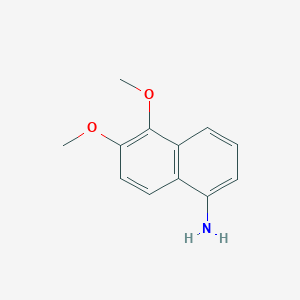
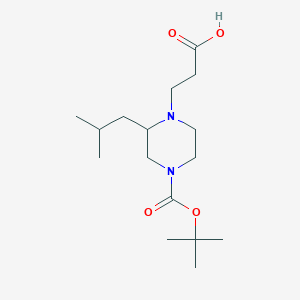
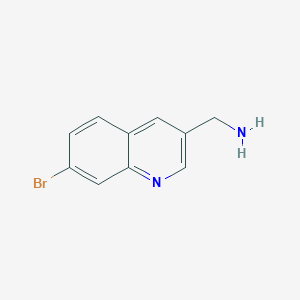
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
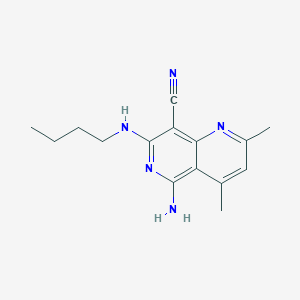
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
